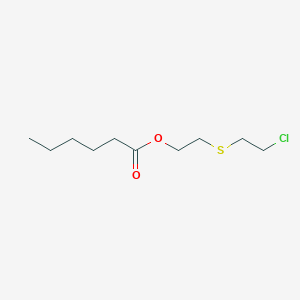
2-(2-Chloroethylsulfanyl)ethyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethylsulfanyl)ethyl hexanoate is an organic compound with the molecular formula C10H19ClO2S It is characterized by the presence of a chloroethylsulfanyl group attached to an ethyl hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl hexanoate typically involves the reaction of hexanoic acid with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexanoic Acid+2-Chloroethanethiol→2-(2-Chloroethylsulfanyl)ethyl hexanoate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethylsulfanyl group to an ethylsulfanyl group.
Substitution: The chlorine atom in the chloroethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethylsulfanyl derivatives.
Substitution: Formation of substituted ethyl hexanoate derivatives.
科学的研究の応用
2-(2-Chloroethylsulfanyl)ethyl hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl hexanoate involves its interaction with specific molecular targets. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the function of enzymes, receptors, or other biomolecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoethylsulfanyl)ethyl hexanoate
- 2-(2-Iodoethylsulfanyl)ethyl hexanoate
- 2-(2-Methylethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl hexanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts specific chemical reactivity. Compared to its bromo or iodo analogs, the chloro derivative is more stable and less reactive, making it suitable for controlled chemical reactions. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
91139-03-6 |
|---|---|
分子式 |
C10H19ClO2S |
分子量 |
238.78 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)ethyl hexanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-2-3-4-5-10(12)13-7-9-14-8-6-11/h2-9H2,1H3 |
InChIキー |
VOYMWESMUKEAQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
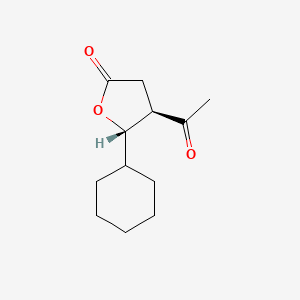
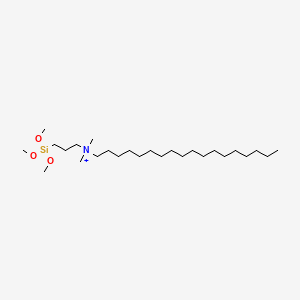
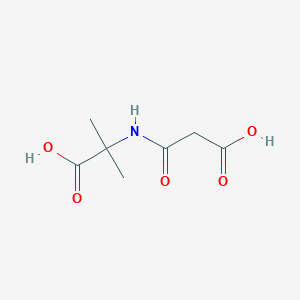

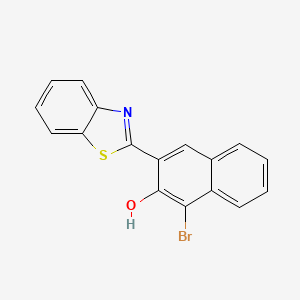
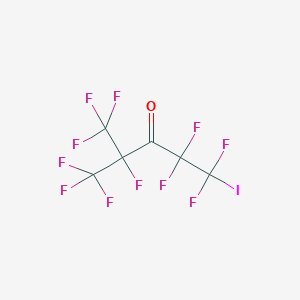
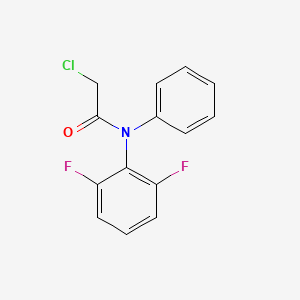

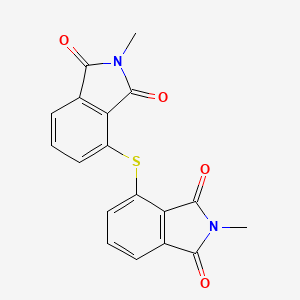
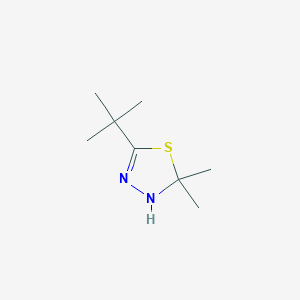
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)

